molecular formula C7H14Cl2N2O B3113640 Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride CAS No. 1965290-13-4

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride

カタログ番号: B3113640
CAS番号: 1965290-13-4
分子量: 213.10
InChIキー: XLHCYBARFYUSEY-PVNUIUKASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride is a bicyclic amine hydrochloride salt with a fused ring system. The compound has been explored in medicinal chemistry due to its structural similarity to neuroactive compounds, such as those targeting neurotransmitter receptors .

特性

IUPAC Name

(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.2ClH/c10-7-3-5-1-2-6(9-5)4-8-7;;/h5-6,9H,1-4H2,(H,8,10);2*1H/t5-,6+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHCYBARFYUSEY-PVNUIUKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride typically involves the use of cycloaddition reactions. One efficient method is the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . This method allows for the formation of the 9-azabicyclo[4.2.1]nonane skeleton, which is a key structural component of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反応の分析

Types of Reactions

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its structural similarity to biologically active compounds.

作用機序

The mechanism of action of Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific application and target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Key analogs of this compound include methyl-substituted derivatives and stereoisomers. These modifications influence physicochemical properties, bioavailability, and synthetic accessibility. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name CAS Number Substituents Molecular Formula Suppliers Notes
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride 1210963-09-9 None (parent compound) C₇H₁₂Cl₂N₂O Discontinued Limited availability; potential precursor for bioactive molecules
Rac-(1S,6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride 102547-84-2 9-methyl C₉H₁₈Cl₂N₂ 3 suppliers Enhanced stability due to N-methylation; broader commercial access
Rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one 1330170-43-8 3-methyl C₉H₁₆N₂O Not specified Altered stereochemistry (1R,6S vs. 1S,6R) may affect receptor binding
3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride 2044722-91-8 None (mono-hydrochloride) C₇H₁₁ClN₂O 1 supplier Lower chloride content; solubility differences

Stereochemical Variations

The stereochemistry of diazabicyclo compounds significantly impacts their biological activity. For instance, the patent in highlights methods to produce high-purity (1S,6S)- or (1R,6R)-cis-2,8-diazabicyclo[4.3.0]nonane, emphasizing the importance of optical purity in pharmaceutical applications . The rac-(1S,6R) configuration of the target compound may exhibit different pharmacokinetic profiles compared to its enantiomers or diastereomers.

Functional Group Modifications

  • N-Methylation : Derivatives like the 9-methyl variant (CAS 102547-84-2) show improved metabolic stability due to reduced susceptibility to oxidative degradation .
  • Carboxylate Esters : tert-butyl-protected analogs (e.g., CAS 286947-16-8) are used as intermediates in synthetic pathways to enhance solubility during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
Rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。